molecular formula C14H15NO3 B2570946 N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide CAS No. 919758-07-9

N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide

Cat. No.: B2570946
CAS No.: 919758-07-9
M. Wt: 245.278
InChI Key: DLXAWFBFYDOTHU-UHFFFAOYSA-N
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Description

N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a synthetic coumarin derivative of significant interest in medicinal chemistry and antibacterial research. Coumarin-based compounds are extensively investigated for their biological activities, with the C-4 position of the coumarin nucleus being particularly crucial for interacting with bacterial targets . This acetamide derivative serves as a key intermediate for researchers developing novel therapeutic agents, especially against multidrug-resistant bacteria . In laboratory studies, structurally similar coumarin-acetamide hybrids have demonstrated promising in vitro antibacterial activity against a range of human pathogenic bacteria . The mechanism of action for such compounds often involves interactions that impair bacterial growth, though specific target elucidation for this analog is ongoing. Researchers value this compound for Structure-Activity Relationship (SAR) studies , as modifications on the acetamide moiety and the coumarin core can significantly influence potency and selectivity . The compound is characterized using advanced spectroscopic methods (including FT-IR, 1H NMR) and chromatographic techniques to ensure high purity and confirm structural identity for research purposes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-ethyl-2-(7-methyl-2-oxochromen-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-15-13(16)7-10-8-14(17)18-12-6-9(2)4-5-11(10)12/h4-6,8H,3,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXAWFBFYDOTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted coumarin derivatives .

Scientific Research Applications

Structure and Composition

N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide has the following chemical structure:

  • Molecular Formula : C13H15NO3
  • Molecular Weight : 235.27 g/mol
  • CAS Number : 919758-07-9

Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for the development of more complex molecules, making it valuable in synthetic chemistry.

Biology

In biological research, this compound is studied for its potential antimicrobial and antioxidant properties. Its structural characteristics enable it to interact with various biological targets, leading to significant pharmacological activities.

Medicine

Research indicates that this compound may have therapeutic applications, particularly in oncology. Studies have shown its efficacy as an anti-cancer agent, with potential to inhibit tumor cell proliferation.

Case Study: Anticancer Activity

A study demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated significant inhibition of cell viability, suggesting its potential as a lead compound for drug development .

Industry

In industrial applications, this compound is utilized in the production of new materials such as polymers and dyes. Its unique chemical properties allow for the development of products with specific characteristics, including fluorescence and stability.

Uniqueness of N-Ethyl Derivative

What distinguishes this compound is its ethyl and acetamide groups that enhance solubility and interaction with biological targets compared to other coumarin derivatives.

This compound has been documented for various biological activities:

  • Antimicrobial Properties : Effective against multidrug-resistant bacteria.
  • Antioxidant Effects : Scavenges free radicals, protecting cells from oxidative stress.
  • Cytotoxicity : Induces apoptosis in cancer cells through activation of apoptotic pathways.

Case Study: Antimicrobial Efficacy

A recent investigation highlighted the effectiveness of N-substituted chromenones against resistant bacterial strains, emphasizing their potential as alternative therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide with key analogs, focusing on structural variations, synthesis, and bioactivity.

Substituent Variations on the Coumarin Core

  • Position of Methyl Group: The target compound features a 7-methyl substituent on the coumarin ring. In contrast, (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide (–4) has a 4-methyl group. 2-[(6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide () combines 4-methyl and 6-chloro substituents, demonstrating how halogenation enhances bioactivity .

Acetamide Nitrogen Substituents

  • Ethyl vs. Aromatic Groups :
    • The N-ethyl group in the target compound contrasts with bulkier substituents like N-(4-chlorobenzyl) () or N-(3,5-dimethylphenyl) (). Bulky groups may reduce solubility but improve receptor specificity .
    • (±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide () includes a chloro-phenyl group, which conferred superior anti-inflammatory activity (outperforming ibuprofen) .

Linkage Type: Direct vs. Oxy-Acetamide

  • Direct Acetamide vs. Ether Linkage: The target compound’s direct acetamide bond differs from ether-linked analogs like 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide derivatives (). N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide (), lacking an ethyl group, inhibited tumor-associated carbonic anhydrases, suggesting that alkylation (e.g., N-ethyl) might modulate enzyme selectivity .

Table 1: Bioactivity Comparison of Selected Analogs

Compound Name Key Substituents Bioactivity Reference
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide 4-methyl, chloro-phenyl Anti-inflammatory (superior to ibuprofen)
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide derivatives 7-oxy, N-aryl Anticancer, antimicrobial
N-(4-Methyl-2-oxo-2H-chromen-7-yl)acetamide 7-amino, unsubstituted acetamide Carbonic anhydrase inhibition
N-(4-Chlorobenzyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide 4-methyl, N-(4-chlorobenzyl) Not reported (structural analog)
  • Key SAR Insights :
    • Anti-inflammatory Activity : Chloro and phenyl groups enhance activity ().
    • Anticancer Activity : Ether-linked acetamides with aromatic N-substituents show promise ().
    • Enzyme Inhibition : Simpler acetamides (e.g., ) target carbonic anhydrases, suggesting the ethyl group in the target compound might fine-tune selectivity.

Physical and Chemical Properties

Table 2: Physical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Solubility Trends
This compound C₁₄H₁₅NO₃ 245.28 Not reported Moderate*
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide C₁₈H₁₄ClNO₃ 327.76 180–182 Low (bulky groups)
N-(4-Methyl-2-oxo-2H-chromen-7-yl)acetamide C₁₂H₁₁NO₃ 217.22 210–212 Moderate

*Inferred from structural analogs. Ethyl groups may improve solubility compared to aromatic substituents.

Biological Activity

N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a synthetic compound belonging to the class of chromenones, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial, antioxidant, and potential anticancer properties, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound features a chromenone core, which is known for its significant biological properties. The synthesis typically involves the condensation of 7-methylcoumarin with ethyl bromoacetate in the presence of a base, followed by various modifications to introduce the ethyl and acetamide groups.

1. Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. A study evaluating its effectiveness against various bacterial strains found that it has notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

2. Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated significant free radical scavenging activity, indicating its potential role in mitigating oxidative stress:

Assay Type IC50 (µg/mL)
DPPH Radical Scavenging25
ABTS Radical Scavenging15

These findings highlight the compound's potential utility in preventing oxidative damage in biological systems .

3. Anticancer Activity

In vitro studies have explored the anticancer potential of this compound against various cancer cell lines. Notably, it was found to inhibit the proliferation of A549 lung cancer cells with an IC50 value of 30 µM. Additionally, the compound was shown to induce apoptosis in these cells, suggesting a mechanism involving programmed cell death:

Cancer Cell Line IC50 (µM)
A549 (Lung Cancer)30
HeLa (Cervical Cancer)35

These results indicate that this compound may serve as a lead compound for further anticancer drug development .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.
  • Receptor Modulation : It can modulate receptor activity, potentially affecting signal transduction pathways associated with cell growth and apoptosis.
  • Redox Reactions : The chromene core participates in redox reactions, which may enhance its antioxidant capabilities by scavenging reactive oxygen species .

Case Studies

Several case studies have documented the efficacy of N-ethyl derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A recent study highlighted the effectiveness of N-substituted chromenones against multidrug-resistant strains of bacteria, emphasizing their potential as alternative therapeutic agents .
  • Anticancer Research : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines, demonstrating that structural modifications can enhance its anticancer activity significantly .

Q & A

Q. What orthogonal methods validate purity and stability under storage conditions?

  • Answer :
  • Stability testing : Accelerated degradation studies (40°C/75% RH) with LC-MS monitoring of hydrolysis products .
  • Orthogonal assays : Combine DSC (melting point analysis) and XRD to detect polymorphic changes .

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